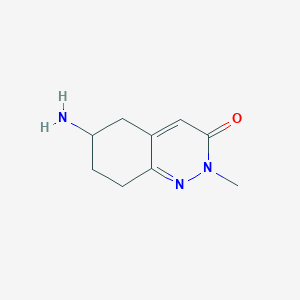![molecular formula C10H10ClN3S B1488880 4-(クロロメチル)-1-[4-(メチルスルファニル)フェニル]-1H-1,2,3-トリアゾール CAS No. 1250978-47-2](/img/structure/B1488880.png)
4-(クロロメチル)-1-[4-(メチルスルファニル)フェニル]-1H-1,2,3-トリアゾール
説明
4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
この化合物は、医薬品の合成における貴重な中間体として役立ちます。クロロメチル基とメチルスルファニル基による反応性は、複雑な分子の構築のための汎用性の高いビルディングブロックにします。 たとえば、求核置換反応を通じてさまざまな薬理活性基を付加することで、抗真菌性または抗菌性を有する可能性のある分子を合成するために使用できます .
有機合成
有機化学では、このトリアゾール誘導体は、新しい化合物を生成するために広く使用されている生体適合性化学反応のクラスであるクリックケミストリー反応に使用できます。 特に、トリアゾール環は、その安定性と、さまざまな有機分子の構築に不可欠な環状付加反応に参加する能力で知られています .
材料科学
この化合物の構造的特徴により、新規材料の開発に使用できます。 たとえば、ポリマーに組み込んで、熱安定性を向上させたり、目的の材料特性のためにさらに改変できる特定の機能を導入したりできます .
触媒
トリアゾール化合物から誘導された触媒は、その効率と選択性のために注目を集めています。 “4-(クロロメチル)-1-(4-メチルスルファニルフェニル)トリアゾール”は、金属触媒の配位子を合成するために使用でき、酸化反応や還元反応など、さまざまな化学変換に適用できます .
センサー技術
トリアゾール部分は、環境汚染物質や生物学的物質を検出するためのセンサーを作成するために機能化できます。 この化合物は、金属やその他の基質と結合する能力があるため、高い特異性と感度を持つセンサーの開発候補となります .
農薬
中間体として、殺虫剤や除草剤など、農業で潜在的な用途を持つ化合物を生成するために使用できます。 農薬にトリアゾール環を導入すると、その有効性を高め、環境への影響を軽減することが知られています .
染料と顔料
トリアゾール誘導体は、染料や顔料の合成にも使用されています。 さまざまな条件下で染料の堅牢性を付与し、染料の安定性を高めることができるため、産業用途に適しています .
生物医学研究
生物医学研究では、この化合物は、生体分子と生体共役反応を起こす能力があるため、プローブや薬物の設計に使用できます。 この特性は、標的療法や診断薬の開発に特に役立ちます .
特性
IUPAC Name |
4-(chloromethyl)-1-(4-methylsulfanylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFULPSLABBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B1488799.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)
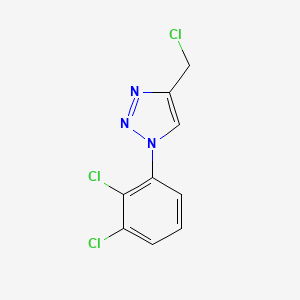

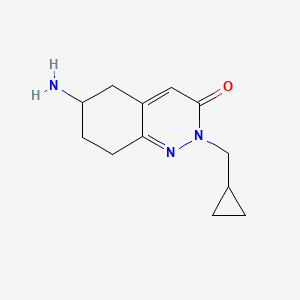
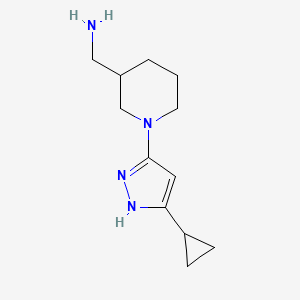
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)

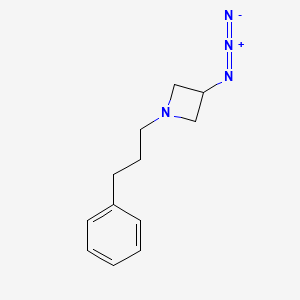

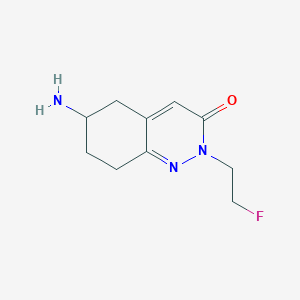
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)
